molecular formula C20H25NO2 B14268428 N-hexyl-N-methyl-3-phenoxybenzamide CAS No. 149589-43-5

N-hexyl-N-methyl-3-phenoxybenzamide

Cat. No.: B14268428
CAS No.: 149589-43-5
M. Wt: 311.4 g/mol
InChI Key: FQYQCOYZDFBFIS-UHFFFAOYSA-N
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Description

N-hexyl-N-methyl-3-phenoxybenzamide is a chemical compound with the molecular formula C20H27NO2 It is an amide derivative, characterized by the presence of a hexyl group, a methyl group, and a phenoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-N-methyl-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with hexylamine and methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-N-methyl-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexyl-N-methyl-3-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-N-methyl-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-hexyl-N-methylbenzamide
  • N-hexyl-N-methyl-4-phenoxybenzamide
  • N-hexyl-N-methyl-2-phenoxybenzamide

Uniqueness

N-hexyl-N-methyl-3-phenoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

CAS No.

149589-43-5

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-hexyl-N-methyl-3-phenoxybenzamide

InChI

InChI=1S/C20H25NO2/c1-3-4-5-9-15-21(2)20(22)17-11-10-14-19(16-17)23-18-12-7-6-8-13-18/h6-8,10-14,16H,3-5,9,15H2,1-2H3

InChI Key

FQYQCOYZDFBFIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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